molecular formula C14H18Cl2N2O2 B12046620 3,4-dichloro-N-[3-(morpholin-4-yl)propyl]benzamide

3,4-dichloro-N-[3-(morpholin-4-yl)propyl]benzamide

Cat. No.: B12046620
M. Wt: 317.2 g/mol
InChI Key: YEMRQJBCPLULKE-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[3-(morpholin-4-yl)propyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring, and a morpholine ring attached to a propyl chain at the nitrogen atom of the benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[3-(morpholin-4-yl)propyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzoic acid and 3-(morpholin-4-yl)propylamine.

    Amide Formation: The carboxylic acid group of 3,4-dichlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-(morpholin-4-yl)propylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[3-(morpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of 3,4-dichlorobenzoic acid and 3-(morpholin-4-yl)propylamine.

Scientific Research Applications

3,4-dichloro-N-[3-(morpholin-4-yl)propyl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2,3-Trichloro-1-morpholin-4-yl-3-phenyl-propyl)-benzamide: A similar compound with additional chlorine atoms and a phenyl group.

    3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: A compound with a thiadiazole ring instead of a benzamide structure.

Uniqueness

3,4-dichloro-N-[3-(morpholin-4-yl)propyl]benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H18Cl2N2O2

Molecular Weight

317.2 g/mol

IUPAC Name

3,4-dichloro-N-(3-morpholin-4-ylpropyl)benzamide

InChI

InChI=1S/C14H18Cl2N2O2/c15-12-3-2-11(10-13(12)16)14(19)17-4-1-5-18-6-8-20-9-7-18/h2-3,10H,1,4-9H2,(H,17,19)

InChI Key

YEMRQJBCPLULKE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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